molecular formula C13H8N4OS B1668176 PKR-Inhibitor CAS No. 608512-97-6

PKR-Inhibitor

Katalognummer B1668176
CAS-Nummer: 608512-97-6
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: VFBGXTUGODTSPK-BAQGIRSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PKR Inhibitor is a small molecule that controls the biological activity of PKR (Protein Kinase R). It is primarily used for Phosphorylation & Dephosphorylation applications . It is an imidazolo-oxindole compound that acts as a potent, ATP-binding site directed inhibitor of PKR .


Synthesis Analysis

The synthesis of novel PKR inhibitors involves the use of computer-aided drug-discovery tools. Two compounds were found to inhibit recombinant PKR in pharmacologically relevant concentrations. One compound, 6-amino-3-methyl-2-oxo- N -phenyl-2,3-dihydro-1H-benzo [d]imidazole-1-carboxamide, also showed anti-apoptotic properties .


Molecular Structure Analysis

The molecular structure of PKR inhibitors is complex and involves the ATP-binding site of PKR. The inhibitors block autophosphorylation with an IC50 value of 186-210 nM .


Chemical Reactions Analysis

PKR Inhibitor inhibits RNA-induced PKR autophosphorylation, as well as caspase-3 and caspase-8, and prevents increases in pT(451)-PKR and pS(194)-FADD levels in SH-SY5Y nuclei .


Physical And Chemical Properties Analysis

PKR Inhibitor is an orange to orange-brown solid with a molecular weight of 268.29. It is soluble in DMSO at 5 mg/mL .

Wissenschaftliche Forschungsanwendungen

Rolle in der Krebsbehandlung

PKR-Inhibitoren wie C16 haben sich in der Behandlung verschiedener Krebsarten als vielversprechend erwiesen. So wurde festgestellt, dass C16 die Zellproliferation bei kolorektalem Karzinom (CRC) durch Regulierung des Zellzyklus über p21 unterdrückt . Dies deutet darauf hin, dass PKR-Inhibitoren eine neue Behandlungsoption für Patienten mit CRC darstellen könnten .

Regulation des Zellzyklus

Es wurde beobachtet, dass C16 eine G1-Arrest verursacht und die Expression von p21-Protein und -mRNA erhöht, die für die Regulierung des Zellzyklus entscheidend sind . Diese Hochregulation der p21-Expression in CRC-Zellen trägt zur Regulierung des Zellzyklus und zur Unterdrückung des Tumorwachstums bei .

Entzündungshemmende Eigenschaften

Es wurde gezeigt, dass C16 die Aβ42-induzierte Freisetzung von entzündungsfördernden Zytokinen und Apoptose in neuronalen Kulturen verringert . Dies deutet darauf hin, dass C16 potenzielle Anwendungen bei der Behandlung neuroinflammatorischer Erkrankungen haben könnte.

Neuroprotektion

Es wurde festgestellt, dass C16 Neuroinflammation und neuronalen Verlust in einem akuten exzitotoxischen Rattenmodell verhindert . Dies deutet darauf hin, dass C16 zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnte.

Rolle beim hepatozellulären Karzinom

Es wurde festgestellt, dass C16 sowohl in vitro als auch in vivo die Tumorproliferation und Angiogenese beim hepatozellulären Karzinom unterdrückt . Dies deutet darauf hin, dass C16 ein potenzieller Therapeutikum für das hepatozelluläre Karzinom sein könnte.

Hemmung der Angiogenese

Es wurde beobachtet, dass C16 die Angiogenese im hepatozellulären Karzinomgewebe in einem Xenograft-Modell verringert . Dies deutet darauf hin, dass C16 zur Hemmung der Angiogenese in der Krebsbehandlung eingesetzt werden könnte.

Potenzielle Rolle bei der Alzheimer-Krankheit

Forschungen haben gezeigt, dass C16 Neuroinflammation und neuronalen Verlust verhindern kann, die Schlüsselfaktoren für das Fortschreiten der Alzheimer-Krankheit sind .

Rolle bei Virusinfektionen

PKR spielt eine entscheidende Rolle bei der Reaktion des Körpers auf Virusinfektionen. Inhibitoren wie C16 könnten möglicherweise verwendet werden, um diese Reaktion zu modulieren, obwohl weitere Forschung in diesem Bereich erforderlich ist .

In Vivo

In vivo studies of PKR Inhibitor inhibitors involve the administration of the inhibitor to a living organism. These studies are typically done in animals, such as mice or rats, and involve the administration of the inhibitor through injection, oral ingestion, or topical application. These studies allow researchers to study the effect of the inhibitor on cellular processes in a living organism.

In Vitro

In vitro studies of PKR Inhibitor inhibitors involve the use of cell cultures or isolated proteins. These studies allow researchers to study the effect of the inhibitor on cellular processes in a controlled environment. In vitro studies are typically done in cell cultures, such as Chinese hamster ovary (CHO) cells, or in isolated proteins, such as PKR Inhibitor.

Wirkmechanismus

Target of Action

The primary target of the PKR Inhibitor, also known as C16, is the Protein Kinase RNA-activated (PKR) . PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . It plays a crucial role in various intracellular regulatory mechanisms and is implicated in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders .

Mode of Action

C16 acts as a selective inhibitor of PKR. It binds to the ATP-binding site of PKR, thereby blocking its autophosphorylation . This inhibition is achieved through direct action on the ATP binding site . By inhibiting PKR, C16 can effectively suppress the PKR/eIF2a apoptotic signal transduction pathway without stimulating the proliferative mTOR/p70S6K signal transduction mechanism .

Biochemical Pathways

The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress, controls the translation initiation in various cells and neurons, and affects cognitive functions . Phosphorylation of Ser51 in eIF-2α by PKR inhibits total protein synthesis but selectively increases the production rates of several proteins such as activating transcription factor 4 (ATF4) and beta-secretase 1 (BACE1) .

Result of Action

C16 has been shown to suppress cell proliferation by regulating the cell cycle via p21 . In colorectal cancer (CRC) cells, C16 treatment resulted in G1 arrest and increased p21 protein and mRNA expression . Moreover, p21 expression was associated with CRC development as observed using immunohistochemical analysis of human CRC tissues . Thus, C16 upregulates p21 expression in CRC cells to regulate the cell cycle and suppress tumor growth .

Biologische Aktivität

PKR Inhibitor inhibitors have been shown to have a variety of biological activities. These include the inhibition of protein synthesis, the inhibition of cell cycle progression, the inhibition of apoptosis, and the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects
PKR Inhibitor inhibitors have been shown to have a variety of biochemical and physiological effects. These include the inhibition of protein synthesis, the inhibition of cell cycle progression, the inhibition of apoptosis, and the inhibition of inflammatory cytokine production. In addition, PKR Inhibitor inhibitors have been shown to have effects on the activity of other enzymes, such as caspases and calpains, and on the expression of genes involved in cell cycle progression and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

PKR Inhibitor inhibitors have several advantages and limitations for lab experiments. The advantages include the ability to study the effect of the inhibitor on cellular processes in a controlled environment, the ability to study the effect of the inhibitor on protein synthesis, and the ability to study the effect of the inhibitor on cell signaling. The limitations include the lack of understanding of the pharmacodynamics of the inhibitor and the risk of toxicity associated with the use of the inhibitor.

Zukünftige Richtungen

There are a number of potential future directions for PKR Inhibitor inhibitors. These include the development of more specific inhibitors that target specific pathways, the development of inhibitors that are more effective in vivo, the development of inhibitors that have fewer side effects, and the development of inhibitors that are more cost-effective. In addition, further research into the mechanism of action of the inhibitors is needed to better understand how they work and how they can be used to treat diseases. Finally, further research into the biochemical and physiological effects of the inhibitors is needed to better understand their potential therapeutic applications.

Safety and Hazards

PKR Inhibitor is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGXTUGODTSPK-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159885-47-8, 608512-97-6
Record name C-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolo-oxindole PKR inhibitor C16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C-16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKR Inhibitor
Reactant of Route 2
PKR Inhibitor
Reactant of Route 3
PKR Inhibitor
Reactant of Route 4
PKR Inhibitor
Reactant of Route 5
PKR Inhibitor
Reactant of Route 6
PKR Inhibitor

Q & A

A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].

ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.

ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:

  • In vitro:
    • Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
    • Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
    • Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
  • In vivo:
    • A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
    • Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
    • C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].

ANone: The research suggests that PKR inhibitors hold promise for various applications, including:

  • Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
  • Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
  • Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].

A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.